molecular formula C16H10O4 B8223003 4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]

4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]

Cat. No.: B8223003
M. Wt: 266.25 g/mol
InChI Key: RRFCXWZGYCHYCG-UHFFFAOYSA-N
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Description

4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] is an organic compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol This compound is characterized by the presence of two hydroxybenzaldehyde groups connected by an ethynediyl linkage

Preparation Methods

The synthesis of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] typically involves the reaction of 2-hydroxybenzaldehyde with an ethynediyl precursor under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between the two hydroxybenzaldehyde units . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzoic acid], while reduction yields 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzyl alcohol].

Scientific Research Applications

4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. Additionally, the hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-9-13-5-3-11(7-15(13)19)1-2-12-4-6-14(10-18)16(20)8-12/h3-10,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFCXWZGYCHYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Reactant of Route 2
Reactant of Route 2
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Reactant of Route 3
Reactant of Route 3
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Reactant of Route 4
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Reactant of Route 5
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Reactant of Route 6
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]

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